2,2'-Sulfinyldiethanol

Catalog No.
S595167
CAS No.
3085-45-8
M.F
C4H10O3S
M. Wt
138.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Sulfinyldiethanol

CAS Number

3085-45-8

Product Name

2,2'-Sulfinyldiethanol

IUPAC Name

2-(2-hydroxyethylsulfinyl)ethanol

Molecular Formula

C4H10O3S

Molecular Weight

138.19 g/mol

InChI

InChI=1S/C4H10O3S/c5-1-3-8(7)4-2-6/h5-6H,1-4H2

InChI Key

XHKPPUVICXLDRJ-UHFFFAOYSA-N

SMILES

C(CS(=O)CCO)O

Synonyms

2,2'-sulfinylbisethanol, 2,2'-sulfinylbisethanol, 1,1,1',1'-(2)H-labeled, thiodiglycol sulfoxide

Canonical SMILES

C(CS(=O)CCO)O

The exact mass of the compound 2,2'-Sulfinyldiethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 743000. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Sulfinyldiethanol is an organosulfur compound with the chemical formula C₄H₁₀O₃S. It is recognized as a sulfoxide derivative of thiodiglycol, which is a significant hydrolytic breakdown product of mustard gas. The compound features a sulfinyl group (R-S=O) bonded to two hydroxyl-ethyl groups, making it a unique structure among sulfoxides. Its molecular structure can be represented as follows:

  • Chemical Structure:
HO CH2CH2S(=O)CH2CH2OH\text{HO CH}_2-\text{CH}_2-\text{S}(=O)-\text{CH}_2-\text{CH}_2-\text{OH}

This compound has garnered attention for its environmental significance and potential biological activities, particularly in relation to its formation from thiodiglycol under oxidative conditions.

, primarily involving oxidation and reduction processes. Key reactions include:

  • Oxidation: 2,2'-Sulfinyldiethanol can be further oxidized to form 2,2'-sulfonyldiethanol (a sulfone) in the presence of strong oxidizing agents such as hydrogen peroxide or sodium periodate .
  • Reduction: Conversely, it can be reduced to thiodiglycol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions highlight the compound's versatility and its potential utility in synthetic organic chemistry.

Synthesis of 2,2'-sulfinyldiethanol can be achieved through several methods:

  • Oxidation of Thiodiglycol: The most common method involves the oxidation of thiodiglycol using oxidizing agents under controlled conditions. This process typically requires careful monitoring to prevent over-oxidation to the sulfone derivative.
  • Chemical Reagents: Various reagents such as hydrogen peroxide or sodium periodate can be used for this oxidation process.
  • Alternative Methods: Other synthetic routes may involve the reaction of suitable sulfur-containing compounds with diols under acidic or basic conditions.

2,2'-Sulfinyldiethanol has several notable applications:

  • Environmental Monitoring: It is used as an indicator for the degradation of chemical warfare agents in environmental studies .
  • Chemical Research: The compound serves as a precursor for synthesizing other organosulfur compounds and can be utilized in various organic synthesis applications.
  • Potential Therapeutics: Given its biological activity, there may be unexplored avenues for its use in pharmaceutical development.

Several compounds share structural similarities with 2,2'-sulfinyldiethanol. Below are some comparable compounds along with their distinguishing characteristics:

Compound NameChemical FormulaKey Features
ThiodiglycolC₄H₁₀O₂SPrecursor compound; less oxidized than sulfinyldiethanol
2,2'-SulfonyldiethanolC₄H₁₀O₄SFully oxidized form; contains two sulfonyl groups
Dimethyl sulfoxideC₂H₆OSCommon solvent; exhibits distinct biological properties
Ethylene glycol sulfideC₂H₆OSSimilar structure; used in various industrial applications

The uniqueness of 2,2'-sulfinyldiethanol lies in its specific combination of hydroxyl and sulfinyl functional groups, which influences both its chemical reactivity and potential biological interactions.

XLogP3

-2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3085-45-8

Wikipedia

Ethanol, 2,2'-sulfinylbis-

Dates

Last modified: 08-15-2023

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